molecular formula C10H15N5 B14352190 N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 91978-25-5

N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14352190
CAS No.: 91978-25-5
M. Wt: 205.26 g/mol
InChI Key: XSEQDZWYOLTNQT-UHFFFAOYSA-N
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Description

N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate hydrazines with 1,3-difunctional electrophilic substrates. One common method includes the reaction of hydrazine or arylhydrazine with an α,β-unsaturated ketone system, followed by dehydration and dehydrogenation of the cycloadduct .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale condensation reactions under controlled conditions. The use of palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, is also prevalent in the industrial synthesis of pyrazolopyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted pyrazolopyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as CDKs. By binding to the active site of these kinases, the compound inhibits their activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

CAS No.

91978-25-5

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C10H15N5/c1-3-4-5-11-9-8-6-12-15-10(8)14-7(2)13-9/h6H,3-5H2,1-2H3,(H2,11,12,13,14,15)

InChI Key

XSEQDZWYOLTNQT-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=NC2=C1C=NN2)C

Origin of Product

United States

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